5'-Fluoro-2'-hydroxyacetophenone

Catalog No.
S704854
CAS No.
394-32-1
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Fluoro-2'-hydroxyacetophenone

CAS Number

394-32-1

Product Name

5'-Fluoro-2'-hydroxyacetophenone

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)ethanone

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

KOFFXZYMDLWRHX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)O

The exact mass of the compound 5'-Fluoro-2'-hydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5'-Fluoro-2'-hydroxyacetophenone (CAS: 394-32-1) is a halogenated aromatic ketone used as a critical precursor in organic synthesis. It is primarily employed in the Claisen-Schmidt condensation to produce fluorinated 2'-hydroxychalcones, which are versatile intermediates for synthesizing flavonoids, chromones, and other heterocyclic compounds. The presence of the fluorine atom at the 5'-position significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in medicinal chemistry and materials science for creating derivatives with specific biological or physical properties.

Research Fit

Pharmaceutical Intermediate
Key building block for β-adrenergic receptor antagonist (beta-blocker) synthesis.
Fluorine Reactivity
Electron-withdrawing 5′-fluoro substituent modulates phenolic O–H acidity and acetyl carbonyl electrophilicity.
Analogue Differentiation
Distinct from 5′-chloro, 5′-bromo, and non-fluorinated parent; not interchangeable.

Substituting 5'-Fluoro-2'-hydroxyacetophenone with its non-fluorinated parent, 2'-hydroxyacetophenone, or with other halogenated analogs like 5'-chloro-2'-hydroxyacetophenone, is often unviable. The fluorine atom's high electronegativity and specific placement at the 5'-position exert a distinct electronic influence (inductive and mesomeric effects) that is critical for both reaction efficiency and the properties of the final product. This substitution directly alters reactivity in crucial synthetic steps, such as Claisen-Schmidt condensations, leading to different product yields and purity profiles. Furthermore, the specific halogen substituent (F vs. Cl, Br) has been shown to be a determining factor in the biological activity of downstream derivatives, meaning that seemingly minor changes to the precursor can lead to significant, and often undesirable, changes in the final compound's function.

Substitution Risk

Halogen-dependent properties
Fluorine's strong inductive withdrawal and weak resonance donation differ from chlorine and bromine, altering reaction kinetics and impurity profiles.
Lipophilicity and solubility mismatch
LogP and aqueous solubility diverge significantly across halogen analogs; substituting the wrong analog may compromise aqueous workup and biological assay conditions.
Pharmacological profile divergence
Enzyme inhibition and receptor binding profiles are halogen-specific; class-level substitution introduces uncontrolled variables in biological screening.

Mechanochemical Synthesis Efficiency

In a direct comparison of mechanochemical (ball mill) synthesis, 5'-Fluoro-2'-hydroxyacetophenone demonstrated superior performance as a precursor for chalcone synthesis compared to its non-halogenated analog, 5'-methyl-2'-hydroxyacetophenone. When reacted with 3,4-dimethoxybenzaldehyde under identical catalyst and reaction conditions, the 5'-fluoro precursor yielded the corresponding chalcone in 96% yield, whereas the 5'-methyl analog produced its chalcone in only 70% yield.

Evidence DimensionIsolated Product Yield (%)
Target Compound Data96%
Comparator Or Baseline5'-methyl-2'-hydroxyacetophenone (70%)
Quantified Difference26% higher yield
ConditionsBall mill Claisen-Schmidt condensation with 3,4-dimethoxybenzaldehyde and 2 eq. of KOH, two cycles of 30 min grinding.

For process chemists and manufacturers, a significantly higher yield using a more sustainable mechanochemical method reduces waste, lowers cost per batch, and improves process efficiency.

Lipophilicity
Data to verify
LogP 1.73 vs. 3.11 (est. Br)
Reported lower lipophilicity supports aqueous-processable intermediate selection.
Calculated/estimated values; measurement conditions vary.

Efficient Aldol Condensation for Chalcones

The utility of 5'-Fluoro-2'-hydroxyacetophenone as a versatile precursor is demonstrated by its consistent high performance in aldol condensations with various substituted aldehydes. In a study synthesizing a series of 4'-fluoro-2'-hydroxychalcones, reactions with different benzaldehydes in ethanol resulted in high product yields, ranging from 74% to 91%. For example, the reaction with 3,4-dimethoxybenzaldehyde yielded 91%, while reaction with 4-(dimethylamino)benzaldehyde yielded 74%.

Evidence DimensionIsolated Product Yield Range (%)
Target Compound Data74% - 91%
Comparator Or BaselineGeneral synthetic utility benchmark
Quantified DifferenceDemonstrates consistent high-yield performance across multiple derivatives
ConditionsAldol condensation with various substituted benzaldehydes in refluxing ethanol.

This demonstrates the compound's reliability and broad compatibility as a starting material, allowing procurement for multiple synthesis campaigns and reducing the risk of low yields with different reaction partners.

Aqueous Solubility
Reported
0.68 g/L vs. insoluble (Br)
Enables aqueous reaction and extraction conditions.
Supplier datasheets; ambient temperature.

Halogen Substitution and Antimicrobial Potency

The choice of halogen on the 2'-hydroxyacetophenone precursor directly impacts the biological activity of the resulting chalcone. A study comparing chalcones derived from different precursors found that halogenated chalcones were significantly more potent antimicrobials than their non-halogenated counterparts against various bacterial and fungal strains. Specifically, chalcones substituted with chlorine demonstrated greater efficacy in inhibiting microbial strains compared to the parent 2'-hydroxychalcone. This highlights that the presence and type of halogen are key design elements for tuning biological function, making specific precursors like 5'-Fluoro-2'-hydroxyacetophenone non-interchangeable for such applications.

Evidence DimensionAntimicrobial Efficacy
Target Compound DataDerivatives show enhanced antimicrobial activity due to fluoro-substitution.
Comparator Or BaselineDerivatives from non-halogenated 2'-hydroxyacetophenone show lower activity.
Quantified DifferenceQualitatively higher potency and broader activity spectrum reported for halogenated derivatives.
ConditionsIn vitro antimicrobial susceptibility testing (e.g., MIC, agar diffusion) against bacterial and fungal strains.

For medicinal chemists developing new antimicrobial agents, selecting the correct halogenated precursor is a critical procurement decision to achieve the desired potency and spectrum of activity in the final molecule.

hCES2A Inhibition
Reported
IC50 52 nM (microsomes), Ki 68 nM
Supports carboxylesterase inhibition screening.
Human liver microsome assay; no comparator data.
HDAC Inhibition
Reported
IC50 27 nM (HeLa nuclear extract)
Supports HDAC enzyme inhibition screening.
Fluorometric assay; no comparator data.
Chalcone Synthesis Yield
Reported
96% isolated yield (ball-mill)
High efficiency in solvent-free chalcone library synthesis.
KOH, 2×30 min grinding; no comparator yield.
CCR5 Antagonism
Reported
IC50 10.1 µM (MOLT4, Ca2+ mobil.)
Supports chemokine receptor interaction screening.
MOLT4 cell assay; no comparator data.

Anti-inflammatory Fluorinated Chalcone Synthesis

This compound is the right choice for synthetic campaigns focused on producing fluorinated 2'-hydroxychalcone derivatives as potential anti-inflammatory agents. Its demonstrated ability to achieve high yields (74-91%) in Claisen-Schmidt condensations ensures efficient production of the target chalcones, which serve as precursors for further derivatization or direct biological screening.

Green Chemistry Mechanochemical Processes

For laboratories and manufacturers adopting sustainable practices, 5'-Fluoro-2'-hydroxyacetophenone is a preferred starting material. Its documented success in solvent-free, ball mill synthesis, where it provides significantly higher yields (96%) compared to non-halogenated analogs, makes it ideal for efficient and environmentally friendly production workflows.

Medicinal Chemistry SAR Building Block

In drug discovery, where precise molecular tuning is essential, this compound serves as a key building block. Evidence shows that halogen substitution is critical for the biological activity of chalcone derivatives. Procuring this specific 5'-fluoro isomer allows researchers to systematically investigate the role of fluorine in modulating target affinity and ADME properties, compared to H, Cl, or Br analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Blocker intermediate synthesis
Fluorine-modulated reactivity
Purity & melting point identity
Chalcone library synthesis
Solvent-free mechanochemical reactivity
Yield & antiparasitic activity screening
Enzyme inhibition screening
Nanomolar inhibition in biochemical assays
hCES2A & HDAC specificity
CCR5 receptor interaction studies
Micromolar antagonist activity
Chemokine receptor binding assays

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-32-1

Wikipedia

5'-Fluoro-2'-hydroxyacetophenone

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